N-(2-methoxyphenethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5O3/c1-28-15-5-3-2-4-12(15)10-11-22-17(27)16-23-25-26(24-16)13-6-8-14(9-7-13)29-18(19,20)21/h2-9H,10-11H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARRUGDUZZBQKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cycloaddition reaction of azides with nitriles under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of a nitro group can produce aniline derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound can be synthesized through a multi-step process involving Ugi-tetrazole reactions, which allow for the formation of diverse libraries of tetrazole derivatives. This method has been shown to produce compounds with high structural diversity and good scalability, making it a valuable approach in drug discovery . The synthesis typically involves the reaction of amino acids with carbonyl compounds and isocyanides, leading to the formation of tetrazole scaffolds.
Pharmacological Properties
N-(2-methoxyphenethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide exhibits various biological activities, including:
- Inhibition of Enzymatic Targets : Research indicates that compounds with similar tetrazole structures can inhibit key enzymes such as protein tyrosine phosphatase 1B (PTP1B), which is implicated in insulin signaling and diabetes . The compound's structural features may enhance its binding affinity to these targets.
- Anticancer Activity : Preliminary studies suggest that tetrazole derivatives can act as topoisomerase II poisons, exhibiting cytotoxic effects on cancer cell lines. This activity is linked to their ability to interfere with DNA replication processes .
Case Studies
Several studies have documented the efficacy of related tetrazole compounds in preclinical settings:
- Study on PTP1B Inhibition : A series of substituted aryl tetrazoles were synthesized and evaluated for their PTP1B inhibitory activity. One compound demonstrated an IC50 value of 7.7 μM, indicating promising potential for diabetes treatment .
- Antitumor Activity Assessment : In vitro assays showed that certain tetrazole derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as chemotherapeutic agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the aromatic rings and the presence of electron-withdrawing groups significantly influence the biological activity of tetrazole derivatives. For instance:
- Electron-Withdrawing Groups : The incorporation of trifluoromethoxy groups has been shown to enhance the potency of compounds against specific biological targets .
- Aromatic Substituents : Variations in substituents on the phenyl rings can lead to significant changes in pharmacological profiles, highlighting the importance of careful design in medicinal chemistry .
Potential Therapeutic Applications
Given its unique pharmacological properties, this compound holds promise for several therapeutic applications:
- Diabetes Management : By targeting PTP1B, this compound could play a role in developing treatments for insulin resistance and type 2 diabetes.
- Cancer Therapy : Its ability to induce cytotoxic effects on cancer cells positions it as a candidate for further development in oncology.
Mechanism of Action
The mechanism by which N-(2-methoxyphenethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Core Heterocycles
The tetrazole core distinguishes this compound from other heterocyclic carboxamides in the evidence:
- Thiazole/Thiophene Carboxamides (): Compounds like N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (C₁₆H₁₀F₃N₃O₄S₂) incorporate sulfur-containing heterocycles. These exhibit antibacterial activity but differ in electronic properties due to sulfur’s polarizability, which may reduce metabolic stability compared to tetrazoles .
- Triazole Derivatives (): 1,2,4-Triazole-3-thiones (e.g., compounds 7–9) feature tautomerism (thione vs. thiol forms) and sulfonylphenyl substituents. Their C=S stretching vibrations (~1247–1255 cm⁻¹) contrast with the tetrazole’s N–H/N–N vibrations, affecting solubility and target interactions .
Substituent Effects
- Trifluoromethoxy Group : Present in the target compound and ’s thiazole derivatives (e.g., 3-methoxy-4-(trifluoromethyl)phenyl), this group improves lipophilicity (logP) and electron-withdrawing effects, enhancing receptor binding and stability .
- Methoxyphenethyl Chain : Similar to the 2,4-difluorophenyl group in ’s triazoles, this substituent may influence steric hindrance and π-π stacking interactions. However, the ethoxy linker in the target compound could increase flexibility compared to rigid aryl groups .
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
N-(2-methoxyphenethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and case studies.
1. Chemical Structure and Synthesis
The compound belongs to the tetrazole family, which is known for its pharmacological significance. The structure includes a tetrazole ring, a methoxyphenethyl group, and a trifluoromethoxy phenyl group, which contribute to its biological properties.
- Molecular Formula : CHFNO
- Molecular Weight : 341.29 g/mol
Synthesis Overview
The synthesis typically involves the reaction of appropriate precursors under controlled conditions. For instance, the introduction of the trifluoromethoxy group can enhance the compound's lipophilicity and biological activity.
Pharmacological Properties
Research indicates that tetrazole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Tetrazole compounds have shown significant antibacterial and antifungal properties. For example, studies have demonstrated that certain tetrazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli at low concentrations .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential. Tetrazole derivatives are known to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases .
- Anticancer Activity : Some studies have reported that tetrazole compounds can induce apoptosis in cancer cells. The structure-activity relationship (SAR) analysis suggests that modifications to the tetrazole ring can enhance cytotoxicity against various cancer cell lines .
Case Studies
- Antimicrobial Study :
- Cytotoxicity Assessment :
3. Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Increased lipophilicity and antimicrobial activity |
| Substitution on the phenyl ring | Enhanced anticancer properties |
| Variations in the tetrazole ring | Altered cytotoxicity profiles |
4.
This compound exhibits promising biological activities across various domains, including antimicrobial, anti-inflammatory, and anticancer effects. Ongoing research into its structure-activity relationships will likely yield further insights into optimizing its efficacy for therapeutic applications.
Q & A
Q. What are the optimal synthetic routes for N-(2-methoxyphenethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves coupling tetrazole-carboxylic acid derivatives with substituted phenethylamines. For example, analogous compounds (e.g., tetrazole-thiophene hybrids) are synthesized via nucleophilic substitution or condensation reactions using potassium carbonate as a base and acetonitrile/DMF as solvents . Yield optimization may require:
- Temperature control : Reactions at 60–80°C improve kinetics without decomposition .
- Catalyst screening : Use of DMAP (4-dimethylaminopyridine) enhances acylation efficiency .
- Purification : Silica gel chromatography with ethyl acetate/hexane gradients resolves intermediates .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodological Answer :
- X-ray crystallography : Refinement using SHELXL (SHELX suite) resolves regiochemical ambiguity in tetrazole rings .
- NMR spectroscopy : H and C NMR (e.g., δ ~7.5–8.0 ppm for trifluoromethoxy phenyl protons; δ ~160 ppm for tetrazole carbons) cross-validates substituent positions .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water mobile phases quantify purity (>95%) and detect byproducts .
Advanced Research Questions
Q. What computational strategies are recommended to model the compound’s binding affinity for target proteins (e.g., kinases or GPCRs)?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite with homology-modeled receptors (e.g., GPR-17, a GPCR with tetrazole-binding pockets) .
- MD simulations : AMBER or GROMACS (100 ns trajectories) assess stability of ligand-receptor complexes, focusing on trifluoromethoxy group interactions with hydrophobic pockets .
- Free energy calculations : MM-PBSA/GBSA quantifies binding energies, prioritizing substituent modifications .
Q. How can contradictory biological activity data (e.g., COX-1 vs. COX-2 inhibition) be resolved for this compound?
- Methodological Answer :
- Enzyme assays : Use fluorometric or colorimetric COX-1/2 kits with IC titration (0.1–100 µM range). Normalize data to celecoxib (positive control) .
- Selectivity profiling : Screen against off-target enzymes (e.g., LOX or PLA2) to rule out nonspecific inhibition .
- Structural analogs : Compare with N-(4-chlorophenyl)-2-methoxy derivatives to identify substituent-dependent activity trends .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Methodological Answer :
- Rodent models : Administer 10–50 mg/kg orally or intravenously; collect plasma for LC-MS/MS analysis (t, C) .
- Toxicity screening :
- Hematological profiling : Assess liver/kidney function via ALT, AST, and creatinine levels.
- Histopathology : Examine tissue sections (e.g., liver, brain) for necrosis or inflammation .
Q. How can the compound’s stability under physiological conditions be experimentally validated?
- Methodological Answer :
- pH stability tests : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24h; monitor degradation via HPLC .
- Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactor; quantify parent compound depletion .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 42% vs. 60%) for similar tetrazole-carboxamides?
- Methodological Answer :
- Reaction replication : Standardize solvent purity (e.g., anhydrous DMF), stoichiometry (1:1.2 molar ratio for amine:tetrazole acid), and inert conditions (N atmosphere) .
- Byproduct analysis : Use LC-HRMS to identify competing pathways (e.g., hydrolysis of trifluoromethoxy groups) .
Q. What strategies mitigate batch-to-batch variability in biological activity assays?
- Methodological Answer :
- Compound validation : Pre-screen each batch via F NMR to confirm trifluoromethoxy integrity (δ ~−58 ppm) .
- Assay controls : Include internal standards (e.g., staurosporine for kinase assays) to normalize plate-to-plate variability .
Tables for Key Data
| Parameter | Typical Value | Method | Reference |
|---|---|---|---|
| Synthetic Yield | 42–60% | Silica gel chromatography | |
| Purity (HPLC) | >95% | C18 column, 220 nm | |
| COX-2 IC | 0.8–2.1 µM | Fluorometric assay | |
| Plasma Half-Life (rat) | 4.2 ± 0.7 h | LC-MS/MS |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
